N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 2-(hydroxymethyl)aniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(hydroxymethyl)aniline+phenoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-[2-(carboxymethyl)phenyl]-2-phenoxyacetamide.
Reduction: Formation of N-[2-(hydroxymethyl)phenyl]-2-phenoxyethylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and phenoxyacetamide groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-[2-(hydroxymethyl)phenyl]-2-chloroacetamide: Similar structure but with a chloro group instead of a phenoxy group, leading to different reactivity and applications.
N-[2-(hydroxymethyl)phenyl]-2-methoxyacetamide: Contains a methoxy group, which affects its solubility and chemical behavior.
N-[2-(hydroxymethyl)phenyl]-2-ethoxyacetamide: The ethoxy group provides different steric and electronic properties compared to the phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-12-6-4-5-9-14(12)16-15(18)11-19-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLUXSHZYBCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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